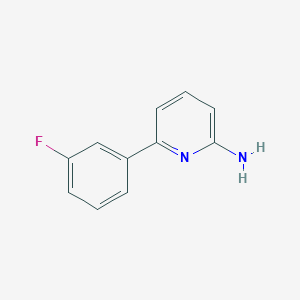

6-(3-Fluorophenyl)pyridin-2-amine

Description

The Versatile Pyridin-2-amine Structural Class

Pyridin-2-amine, also known as 2-aminopyridine (B139424), is an organic compound with the formula H₂NC₅H₄N. wikipedia.org It is a colorless solid used in the production of various pharmaceuticals, including piroxicam, sulfapyridine, and tenoxicam. wikipedia.org The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast number of biologically active compounds and approved drugs. rsc.orgresearchgate.net

The pyridin-2-amine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including:

Antiviral researchgate.net

Antidiabetic researchgate.net

Antimalarial researchgate.net

Antibacterial researchgate.net

Anticancer researchgate.netnih.gov

The versatility of the pyridin-2-amine structure makes it a valuable starting point for the design and synthesis of new therapeutic agents. researchgate.netresearchgate.net

The Impact of the Fluorophenyl Moiety in Advanced Chemical Systems

The incorporation of fluorine atoms into drug candidates has become a widespread strategy in medicinal chemistry. nbinno.comtandfonline.com The unique properties of fluorine can significantly enhance the pharmacokinetic and physicochemical characteristics of a molecule. tandfonline.commdpi.com

Key advantages of including a fluorophenyl moiety include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can make a molecule more resistant to metabolic breakdown, leading to a longer half-life in the body. nbinno.comfrontiersin.org

Improved Membrane Permeation: Fluorine can increase a compound's lipophilicity, which can facilitate its ability to cross cell membranes. tandfonline.commdpi.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with biological targets, potentially increasing the potency of a drug. tandfonline.combenthamscience.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter a compound's acidity, basicity, and conformation, allowing for fine-tuning of its properties for a specific application. mdpi.com

The strategic placement of a fluorine atom on the phenyl ring, as seen in 6-(3-Fluorophenyl)pyridin-2-amine, can therefore be used to optimize the properties of a molecule for a desired biological effect.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWWPXAXYBCKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current Research Landscape and Emerging Trends

Established Reaction Pathways for Core Structure Formation

The construction of the 6-aryl-2-aminopyridine motif is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura coupling and related reactions)

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds like this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. youtube.comlibretexts.org

In a typical synthesis of this compound, 2-amino-6-halopyridine would be coupled with (3-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the halopyridine. Subsequent transmetalation with the boronic acid, facilitated by a base, and reductive elimination yields the desired product and regenerates the catalyst. youtube.com The choice of palladium catalyst, ligands, and base can be crucial for optimizing the reaction yield and minimizing side products. libretexts.orgacs.org For instance, bulky, electron-rich phosphine (B1218219) ligands often enhance the reactivity of less reactive chloro- and fluoro-pyridines. libretexts.orgclaremont.edu The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated on both coupling partners. acs.orgclaremont.edu

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(dppf)Cl₂ claremont.edu |

| Organoboron Reagent | Source of the aryl group | (3-Fluorophenyl)boronic acid |

| Organic Halide | Pyridine component | 2-Amino-6-bromopyridine (B113427), 2-Amino-6-chloropyridine |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants | Toluene (B28343), Dioxane, DMF |

Recent advancements have also explored the use of other sulfonyl-based leaving groups in Suzuki-Miyaura couplings, offering alternatives to traditional halides. claremont.edu

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) presents another viable pathway to 6-aryl-2-aminopyridines. This reaction involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this could involve the reaction of a 2-halopyridine with a 3-fluoroaniline (B1664137) derivative or, more commonly, the reaction of a 2,6-dihalopyridine with an amine followed by arylation.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. youtube.comnih.gov The presence of a good leaving group, such as a halogen, is essential. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which then expels the leaving group to restore aromaticity. libretexts.org The rate of SNAr reactions can be significantly influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. nih.gov The reaction conditions, including solvent and temperature, are also critical parameters to control. youtube.com

For the synthesis of fluorinated 2-aminopyridines, SNAr can be particularly effective. researchgate.net For example, a 2-nitropyridine (B88261) can be readily converted to a 2-fluoropyridine (B1216828) via nucleophilic substitution with fluoride ions, followed by reduction of the nitro group to an amine. researchgate.netacs.org

Direct Alkylation and Arylation Methods

Direct C-H arylation has emerged as an atom-economical and efficient strategy for the synthesis of biaryl compounds. This approach avoids the pre-functionalization of one of the coupling partners, which is required in traditional cross-coupling reactions. nih.gov The direct arylation of 2-aminopyridine (B139424) with a 3-fluorophenyl halide or equivalent could, in principle, yield the target molecule.

These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. rsc.org The mechanism often involves the chelation-assisted activation of a C-H bond on the 2-aminopyridine, followed by coupling with the aryl partner. nih.govrsc.org While powerful, controlling the regioselectivity of direct arylation can be a challenge. In the case of 2-aminopyridine, arylation could potentially occur at multiple positions on the pyridine ring. However, the directing effect of the amino group often favors functionalization at the C-3 or C-5 position. To achieve arylation at the C-6 position, a different strategy or a pre-functionalized substrate might be necessary.

A chemoselective N-arylation of 2-aminopyridine derivatives with arynes has also been reported, providing a route to N-aryl-2-aminopyridines which can be precursors to other functionalized pyridines. nih.gov

Cascade and Multi-component Reaction Architectures

Cascade and multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like 6-aryl-2-aminopyridines in a single step from simple starting materials. mdpi.comnih.govresearchgate.net These reactions combine several transformations in one pot, minimizing waste and purification steps. researchgate.netrsc.org

Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. mdpi.comnih.govresearchgate.net For instance, a four-component reaction of an acetophenone, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can provide access to functionalized 2-aminopyridines. mdpi.comresearchgate.net By carefully selecting the appropriate aldehyde (e.g., 3-fluorobenzaldehyde), this strategy could be adapted for the synthesis of this compound derivatives.

Another approach involves the cascade reaction of 1,1-enediamines with various reaction partners. researchgate.netresearchgate.net For example, the reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates can regioselectively produce 4-aryl-2-aminopyridines. researchgate.net Similarly, a two-component reaction between aryl vinamidinium salts and 1,1-enediamines has been shown to generate aryl-substituted 2-aminopyridine derivatives. researchgate.net These methods highlight the power of cascade reactions to rapidly build molecular complexity.

Advanced Synthetic Considerations and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability and the development of stereoselective methods.

Enantioselective and Diastereoselective Synthetic Control

While this compound itself is not chiral, the development of enantioselective and diastereoselective methods is crucial for the synthesis of its chiral derivatives, which are often of interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For pyridine-containing compounds, several strategies for enantioselective synthesis have been developed. For example, the asymmetric hydrogenation of prochiral pyridyl-substituted olefins or imines using chiral catalysts can lead to enantioenriched products. rsc.org Chiral pyridine-aminophosphine ligands have been synthesized and successfully applied in the asymmetric hydrogenation of various substrates. rsc.org

Another approach involves the use of chiral auxiliaries. For instance, the diastereoselective addition of a Grignard reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde can produce chiral aminopyridine derivatives with high diastereoselectivity. youtube.com The chiral auxiliary can then be removed to yield the desired enantiomerically enriched amine.

Furthermore, catalytic enantioselective conjugate addition reactions are important for accessing chiral β-amino acid derivatives, which can be building blocks for more complex molecules. nih.gov While not directly applicable to the synthesis of the parent compound, these principles are vital for the preparation of its advanced, stereochemically defined analogs.

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, the development of sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. For the synthesis of 2-aminopyridine derivatives, including this compound, several green chemistry approaches have been explored. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising strategy involves one-pot, multi-component reactions (MCRs). MCRs are highly efficient as they combine several reaction steps into a single operation, which saves time, energy, and resources. For instance, a suitable MCR for synthesizing substituted 2-aminopyridines can be achieved under solvent-free conditions, which further enhances its green credentials by eliminating the need for potentially harmful organic solvents. sigmaaldrich.com

The use of water as a solvent is another cornerstone of green chemistry. Researchers have developed base-promoted selective amination of polyhalogenated pyridines in water, providing an environmentally friendly route to 2-aminopyridine derivatives. This approach avoids the use of volatile organic compounds and often simplifies product purification.

Furthermore, the use of greener catalysts is a key area of investigation. For example, a protocol for Suzuki-Miyaura cross-coupling reactions has been developed using a palladium acetate (B1210297) catalyst in a water extract of banana (WEB) at room temperature. researchgate.net This method is not only environmentally friendly but also highly economical as it avoids the use of expensive ligands and organic solvents. researchgate.net Another approach utilizes magnesium oxide nanoparticles as a catalyst, which can significantly reduce reaction times and increase efficiency in the synthesis of related pyridine derivatives. acs.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by enabling rapid heating and shorter reaction times, often leading to higher yields and cleaner reactions. nih.govgoogle.com

Reaction Optimization and Process Efficiency

The efficiency of a chemical synthesis is paramount, especially in industrial applications. For the synthesis of this compound, which is often achieved through a Suzuki-Miyaura cross-coupling reaction, optimization of various parameters is crucial to maximize yield and purity while minimizing costs and environmental impact.

The Suzuki-Miyaura coupling typically involves the reaction of a halo-pyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, solvent, and reaction temperature can significantly influence the outcome of the reaction.

Catalyst and Ligand Selection: Highly active and stable palladium-phosphine catalysts are often employed. For instance, catalysts composed of palladium and dialkylbiphenylphosphino ligands have shown excellent reactivity in the coupling of challenging heterocyclic substrates, including aminopyridines. orgsyn.org The use of N-heterocyclic carbene (NHC) complexes of palladium has also been reported as an efficient catalytic system for the Suzuki coupling of heteroaryl halides. researchgate.net In some cases, ligand-free palladium catalysts, such as palladium acetate, have been used effectively, particularly in aqueous media, which simplifies the process and reduces costs. researchgate.net

Base and Solvent Effects: The choice of base is critical. Strong bases are often required to facilitate the transmetalation step in the catalytic cycle. The effect of the base and its corresponding cation can significantly accelerate the rate and yield of the Suzuki coupling, especially with sterically hindered substrates. nih.gov The solvent system also plays a vital role. While traditional organic solvents like dioxane or toluene are common, the use of greener solvents like water or aqueous mixtures is gaining traction. researchgate.netnih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a generic 2-aminopyridine derivative, highlighting the impact of temperature and time on the reaction yield.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

| Table 1: Optimization of reaction conditions for the synthesis of a 2-aminopyridine derivative. nih.gov |

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the availability of key precursors. The two primary building blocks are a substituted pyridine ring and a substituted phenyl ring, which are then coupled together.

Synthesis of the Pyridine Precursor: A common precursor for the pyridine moiety is 2-amino-6-halopyridine, such as 2-amino-6-bromopyridine. This compound can be synthesized from the more readily available 2-aminopyridine. orgsyn.org One established method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. orgsyn.org Another route involves the direct bromination of pyridine, though this can lead to a mixture of products. orgsyn.org An alternative synthesis of 2-amino-6-bromopyridine starts from epichlorohydrin. chemicalbook.com

Synthesis of the Phenyl Precursor: The fluorinated phenyl component is typically introduced as 3-fluorophenylboronic acid. This boronic acid can be synthesized from 3-bromo-1-fluorobenzene. A common method involves the reaction of 3-bromo-1-fluorobenzene with n-butyllithium at low temperature to form an organolithium intermediate, which is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired boronic acid. chemicalbook.com

Intermediate Derivatization: The final step in the synthesis of this compound is the coupling of the two precursors, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. In this reaction, the 2-amino-6-halopyridine (e.g., 2-amino-6-bromopyridine or 2-amino-6-chloropyridine) is reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The derivatization of intermediates is a key strategy in medicinal chemistry to create libraries of related compounds for structure-activity relationship (SAR) studies. By varying the substituents on either the pyridine or the phenyl ring precursors, a wide range of analogs of this compound can be synthesized and evaluated for their biological activity.

Chemical Reactivity and Mechanistic Investigations of 6 3 Fluorophenyl Pyridin 2 Amine Derivatives

Elucidation of Reaction Mechanisms and Kinetics

The chemical persona of 6-(3-fluorophenyl)pyridin-2-amine is dictated by the electronic properties of its constituent parts. The pyridine (B92270) ring, being electron-deficient, influences the reactivity of its substituents, while the exocyclic amino group and the fluorophenyl ring introduce their own reactive sites.

Nucleophilic Reactivity of the Pyridin-2-amine Moiety

The exocyclic amino group at the C2 position of the pyridine ring is a primary site for nucleophilic reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring, which slightly diminishes its basicity and nucleophilicity compared to aliphatic amines. Nevertheless, this moiety readily participates in a variety of classical amine reactions. libretexts.orguoanbar.edu.iq

Alkylation and Acylation: The nitrogen atom of the pyridin-2-amine can act as a nucleophile to attack electrophiles like alkyl halides and acylating agents. libretexts.org The reaction with alkyl halides proceeds via an S_N_2 mechanism, potentially leading to mono- and di-alkylation products. Because the primary amine product is also nucleophilic, it can compete with the starting material, sometimes resulting in the formation of quaternary ammonium (B1175870) salts. lumenlearning.com Acylation with acid chlorides or anhydrides is typically a rapid and high-yield reaction, forming stable amides. This transformation is often used to protect the amino group or to introduce new functional moieties. libretexts.org

N-Arylation: The amino group can undergo N-arylation through cross-coupling reactions. While traditional methods often require harsh conditions, modern catalytic systems facilitate this transformation. For instance, transition-metal-free N-arylation of similar amino-azaheterocycles has been achieved using reagents like 2,6-difluoropyridine, demonstrating a pathway for creating more complex oligo-α-pyridylamine structures. academie-sciences.fr The reactivity in nucleophilic aromatic substitution (S_N_Ar) on other heterocyclic systems is known to be significantly influenced by the electronic properties of the ring; for example, 2-chloropyridine (B119429) is substantially less reactive than 2-chloropyrimidine, but the presence of additional electron-withdrawing groups can enhance the reaction rate. researchgate.net

The table below summarizes the typical nucleophilic reactions of the pyridin-2-amine moiety.

| Reaction Type | Reagent/Catalyst | Product Type | Mechanism | Reference |

| Alkylation | Alkyl Halide (R-X) | Mono/Dialkylated Amines | S_N_2 | libretexts.orglumenlearning.com |

| Acylation | Acid Chloride (RCOCl) | Amide | Nucleophilic Acyl Substitution | libretexts.org |

| N-Arylation | Fluoroarenes | Diaryl/Alkylaryl Amines | Nucleophilic Aromatic Substitution | academie-sciences.fr |

Electrophilic and Radical Transformations on Aromatic Rings

The two aromatic rings—the pyridine and the 3-fluorophenyl ring—offer sites for electrophilic and radical attack.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions like nitration or halogenation require harsh conditions. The directing influence of the substituents (the amino group and the phenyl group) would need to be considered, though such reactions are not common for this scaffold. Conversely, the 3-fluorophenyl ring can undergo electrophilic substitution, directed by the fluorine (ortho, para-directing, deactivating) and the pyridinyl group.

Radical Transformations: The phenyl ring of the 6-phenylpyridin-2-yl core is an effective substrate for radical reactions. A notable example is the palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation. nih.govresearchgate.net In this process, a diazonium salt generates an aryl radical upon single-electron transfer from a photoexcited Ru(II) species. nih.gov This radical then engages with an organopalladium(II) intermediate, formed by C-H activation of the phenyl ring, leading to a transient Pd(III) species. Subsequent reductive elimination from a Pd(IV) intermediate yields the C-H arylated product and regenerates the catalysts. nih.govrsc.org The use of radical scavengers like DPPH has been shown to suppress this reaction, confirming the involvement of radical intermediates. nih.gov

The table below outlines a proposed mechanism for radical C-H arylation.

| Step | Description | Key Intermediates | Reference |

| 1. Photoexcitation | Ru(II) complex is excited by LED light. | Ru(II) | nih.gov |

| 2. Radical Generation | Excited Ru(II) reduces the diazonium salt to form an aryl radical. | Aryl radical (Ar•), Ru(III) | nih.gov |

| 3. C-H Activation | Pd(II) catalyst activates a C-H bond on the phenyl ring. | Organopalladium(II) complex | rsc.org |

| 4. Radical Capture | The organo-Pd(II) complex combines with the aryl radical. | Transient Pd(III) complex | nih.gov |

| 5. Redox & Regeneration | Pd(III) is oxidized to Pd(IV) by Ru(III), regenerating Ru(II). | Pd(IV) complex | nih.gov |

| 6. Reductive Elimination | The C-C bond is formed, releasing the arylated product and regenerating Pd(II). | Arylated Product | nih.gov |

Oxidative and Reductive Processes

The this compound scaffold can undergo various oxidative and reductive transformations.

Oxidation: While specific studies on the title compound are limited, analogous structures like 6-(3-aminophenyl)pyridin-2-ol (B112023) can be oxidized to form quinone-like derivatives. The exocyclic amino group can also be a site for oxidation, although this often leads to complex product mixtures unless carefully controlled.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) under catalytic hydrogenation (e.g., H₂/Pd/C) or with sodium in ethanol. uoanbar.edu.iq The resulting piperidine ring introduces conformational flexibility and changes the electronic properties of the molecule significantly. Furthermore, the amino group can be reductively removed. This is typically achieved by converting the amine to a diazonium salt, which is then treated with a reducing agent like hypophosphorous acid (H₃PO₂), likely via a radical mechanism. libretexts.org This two-step process effectively replaces the amino group with a hydrogen atom.

Condensation and Cyclization Reactions

The bifunctional nature of the pyridin-2-amine moiety makes it a valuable building block for constructing fused heterocyclic systems through condensation and cyclization reactions.

These reactions often involve the exocyclic amino group and an adjacent position on the pyridine ring or a substituent. For example, 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindoles (pyrrolo[2,3-c]pyridines). chemrxiv.org Another strategy involves the reaction of 6-aminouracils with aldehydes and secondary amines, which, after an initial aza-Michael reaction, can be cyclized to form pyrimido[4,5-d]pyrimidines. researchgate.net

Patented methods describe the synthesis of the 2-aminopyridine (B139424) core itself through the cyclization of open-chain nitrile precursors with a nitrogen source, highlighting the fundamental role of cyclization in forming the scaffold. google.com

Ring Transformations and Rearrangement Studies

The aminopyridine scaffold can be subjected to more complex transformations involving skeletal rearrangements.

A notable example is the photocatalytic denitrogenative amination of 3-ylideneoxindoles with TMSN₃, which proceeds through a triazoline intermediate to generate C-3 aminoquinolin-2(1H)-ones. nih.gov This represents a sophisticated skeletal editing approach to introduce an amino group onto a new ring system. Additionally, classical amine reactions like the Hofmann elimination, which converts an amine into an alkene via an E2 mechanism, are theoretically possible if the amine is first quaternized and then treated with a base. libretexts.org Other rearrangements include the oxidative 1,2-C to N migration of primary amines, which offers a pathway to rearrange the carbon skeleton. organic-chemistry.org

Structure-Driven Chemical Modifications for Functional Diversification

The this compound core is a versatile scaffold for developing functionally diverse molecules, particularly in medicinal chemistry. Modifications are typically driven by structure-activity relationship (SAR) studies to optimize biological activity, selectivity, and pharmacokinetic properties. nih.gov

Systematic modifications can be made to all three key components of the molecule:

The Pyridin-2-amine Moiety: The exocyclic amine can be acylated or alkylated to introduce various side chains. These modifications can alter hydrogen bonding capabilities, polarity, and steric profile, which are crucial for target engagement. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, derivatives of N-benzyl-2-phenylpyrimidin-4-amine were synthesized and optimized, demonstrating how modifications at the amine position can lead to nanomolar potency. nih.gov

The Pyridine Ring: Substituents can be introduced onto the pyridine ring to modulate its electronic properties and provide new vectors for interaction. Suzuki C-C cross-coupling reactions are a powerful tool for this, allowing the strategic installation of various groups. researchgate.net

The 3-Fluorophenyl Ring: The phenyl ring is a common site for modification to fine-tune properties like metabolic stability and receptor affinity. The fluorine atom itself is often incorporated to enhance binding or block metabolic pathways. Further substitutions on this ring can be explored to optimize interactions within a biological target's binding pocket. acs.org

A study on pyridine derivatives found that the presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity, whereas halogens or bulky groups might decrease it, providing a general guide for functional diversification. nih.gov

The table below illustrates examples of structural modifications and their intended purpose.

| Modification Site | Type of Modification | Example Reagent/Reaction | Purpose | Reference |

| Pyridin-2-amine | N-Alkylation/Acylation | Benzyl bromide, Acid chloride | Introduce side chains, alter polarity/H-bonding | nih.gov |

| Pyridine Ring | C-H Arylation | Diazonium salt, Pd/Ru photocatalysis | Add aryl groups for steric/electronic tuning | nih.govresearchgate.net |

| Phenyl Ring | Substitution | Suzuki Coupling with boronic acids | Introduce diverse functional groups | researchgate.netacs.org |

| Core Scaffold | Ring Annulation | Cyclization with bifunctional reagents | Create fused heterocyclic systems | chemrxiv.orgnbuv.gov.ua |

Strategic Substitutions on the Pyridine Nucleus

One powerful method involves the combination of C–H bond fluorination and subsequent nucleophilic aromatic substitution (SNAr). nih.govacs.org Pyridine derivatives can react with reagents like silver(II) fluoride (B91410) (AgF2) with high selectivity for fluorination at the positions adjacent to the ring nitrogen (C2 and C6). nih.govacs.org For a 6-substituted pyridine, this would direct fluorination to the C2 position. Although the target molecule already possesses a C2-amino group, this methodology is crucial for creating precursors or analogues. Once a fluorine atom is installed, it acts as an excellent leaving group for SNAr reactions, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.govacs.org

Another approach involves the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts. These salts serve as effective intermediates for introducing fluoride at the C2 position, which can then be displaced by other nucleophiles. acs.org Studies on the reaction of fluorinated pyridines, such as 2,4,6-trifluoropyridine, with amines have shown that the regioselectivity of nucleophilic attack is dependent on the steric bulk of the incoming nucleophile. researchgate.net While small nucleophiles preferentially attack the C4 position, bulkier amines can lead to mixtures of products, highlighting the steric considerations necessary for predictable substitutions on the pyridine core. researchgate.net

Furthermore, the introduction of simple alkyl groups, such as methyl substituents, can have significant structural consequences. In related aminopyridine systems, the addition of methyl groups to the pyridine core has been shown to induce a significant twist in the plane of the pyridine ring relative to other substituents. nih.gov This steric-driven conformational change can disrupt or alter key intermolecular interactions, such as hydrogen bonds between the pyridine nitrogen and a receptor's active site. nih.gov

| Modification Strategy | Reagents/Conditions | Outcome | Reference |

| C-H Fluorination / SNAr | 1. AgF2 2. Nucleophile (e.g., R-NH2, R-OH) | Introduction of various functional groups at the C2 or C6 position via a 2-fluoro intermediate. | nih.govacs.org |

| Alkylation | Trimethylboroxine, Pd catalyst | Introduction of a methyl group at the C2 position of a 2-chloropyridine precursor. | acs.org |

| Conformational Control | Introduction of methyl groups | Induces steric hindrance, causing a twist in the pyridine ring plane and altering non-covalent interactions. | nih.gov |

Modifications of the 3-Fluorophenyl Substituent

The 3-fluorophenyl ring is a key component for modulating the electronic and lipophilic character of the molecule. The fluorine atom itself is a common modification in medicinal chemistry, often introduced to block metabolic oxidation or to engage in specific hydrogen-bonding or dipole-dipole interactions.

In other series of 6-phenyl-pyridin-2-ylamine derivatives developed as inhibitors of neuronal nitric oxide synthase (nNOS), the phenyl ring was modified at the para-position with various dimethylaminoalkyl or dimethylaminoalkoxy chains. nih.gov These modifications were crucial for achieving high potency. Similarly, research into fibroblast growth factor receptor (FGFR) inhibitors showed that replacing the fluorine atoms on a dimethoxyphenyl ring with chlorine atoms could completely abolish the desired inhibitory activity, demonstrating the critical role of the specific halogen substituent. nih.gov

| Modification | Position on Phenyl Ring | Example Substituent | Observed Effect | Reference |

| Halogen Substitution | Varies | Chlorine (replacing Fluorine) | Abolished biological activity in an FGFR inhibitor series. | nih.gov |

| Alkoxy Substitution | 3,5-positions | Methoxy groups | Altered potency and selectivity in ALK2 inhibitors. | acs.org |

| Aminoalkyl Chains | 4-position | -(CH2)nN(CH3)2 | Conferred high potency for nNOS inhibition. | nih.gov |

| Aminoalkoxy Chains | 4-position | -O(CH2)nN(CH3)2 | Conferred high potency for nNOS inhibition. | nih.gov |

Functionalization of the Amine Group

The 2-amino group is a critical functional handle that serves as a hydrogen bond donor and a site for further chemical elaboration. Its reactivity is characteristic of primary aromatic amines, though modulated by the electronic influence of the pyridine ring.

The amine can undergo N-alkylation to form secondary or tertiary amines. For example, selective N-alkylation of structurally related 6-substituted-2-pyridones can be achieved with reagents like sodium hydride and an alkyl halide, suggesting similar transformations are feasible for the 2-aminopyridine core. researchgate.net In medicinal chemistry contexts, the primary amine is often found to be a crucial "hinge-binding" domain that interacts with protein backbones. acs.org Even a seemingly simple modification, such as its replacement with a nonpolar methyl group, can dramatically alter binding affinity and selectivity, for instance, by eliminating a key hydrogen bond donation site. acs.org

The amine group can also be acylated to form amides. This can be accomplished using various acylating agents. The N-hydroxysuccinimidyl (NHS) ester group, for example, reacts efficiently with primary amines at neutral to slightly basic pH to form a stable amide linkage. interchim.fr This type of functionalization is widely used to attach probes, linkers, or other molecular entities.

Beyond simple derivatization, the 2-aminopyridine moiety can be incorporated into more complex directing groups for catalysis. The 2-(Pyridin-2-yl)isopropyl (PIP) amine, for instance, leverages the chelating ability of the pyridine nitrogen and the exocyclic amine to direct palladium-catalyzed C-H bond functionalization. snnu.edu.cnresearchgate.net

| Reaction Type | Reagents | Product | Significance | Reference |

| N-Alkylation | NaH, Alkyl Halide | Secondary/Tertiary Amine | Modulates basicity and steric profile. | researchgate.net |

| N-Acylation | NHS esters, Acyl Chlorides | Amide | Can attach various molecular fragments; alters electronic properties. | interchim.fr |

| Replacement | Synthetic sequence | Methyl Group | Removes hydrogen-bond donating capability, altering biological target selectivity. | acs.org |

| Use as Directing Group | Combined with other functionalities | e.g., PIP-Amine | Enables chelation-assisted C-H activation in catalysis. | snnu.edu.cnresearchgate.net |

Application in Catalytic Cycles and Reaction Facilitation

The this compound scaffold, and particularly the 2-aminopyridine unit, is highly valuable in the field of catalysis, most notably as a directing group for C-H activation/functionalization reactions. The ability of the pyridine nitrogen and the amino group to act as a bidentate ligand for a metal center is the key to this application.

In palladium(II)-catalyzed reactions, a removable directing group containing the 2-aminopyridine motif, such as the 2-(pyridin-2-yl)isopropyl (PIP) amine, can be attached to an aliphatic substrate. snnu.edu.cnresearchgate.net The reaction proceeds through the formation of a six-membered palladacycle intermediate, where the palladium is coordinated to both the pyridine nitrogen and the amine nitrogen. This chelation effect brings the palladium catalyst into close proximity to specific C(sp³)–H bonds on the substrate, enabling their selective cleavage and subsequent functionalization.

This strategy has been successfully employed for a range of transformations, including:

Arylation: Forming C-C bonds between an aliphatic C-H bond and an aryl halide.

Alkynylation: Introducing alkyne groups at a C-H position.

Alkenylation: Creating C-C double bonds.

The development of chiral versions of these bidentate ligands has further extended this methodology to asymmetric catalysis, allowing for the enantioselective functionalization of prochiral methylene (B1212753) C(sp³)–H bonds. snnu.edu.cn The use of chiral phosphoric acids or BINOL-derived ligands in conjunction with the palladium catalyst and the aminopyridine-based directing group enables the creation of stereogenic centers with high enantioselectivity. snnu.edu.cn The directing group is typically designed to be cleavable under specific conditions after the desired functionalization has been achieved, revealing the final product. snnu.edu.cn This application showcases how the inherent chemical properties of the aminopyridine scaffold can be harnessed to facilitate challenging and highly selective chemical transformations.

Advanced Characterization and Structural Elucidation of 6 3 Fluorophenyl Pyridin 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) framework of a molecule. For 6-(3-Fluorophenyl)pyridin-2-amine, the expected NMR spectra would provide key information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the pyridine (B92270) and the 3-fluorophenyl rings. The protons on the pyridine ring will appear as doublets or triplets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing phenyl substituent. The protons on the 3-fluorophenyl ring will exhibit splitting patterns further complicated by coupling to the fluorine atom. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org The addition of D₂O would lead to the disappearance of the NH₂ signal, confirming its assignment. libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a specific number of signals corresponding to the unique carbon atoms in the molecule. The carbons directly bonded to the nitrogen and fluorine atoms will be significantly deshielded and appear at lower field. libretexts.org For instance, carbons adjacent to the amine nitrogen in similar structures are observed in the 10-65 ppm range. libretexts.org Two-dimensional NMR techniques such as gCOSY, gHMQC, and gHMBC are crucial for assigning the full spectrum unequivocally by revealing proton-proton and proton-carbon correlations. researchgate.net

Data from Analogous Compounds: Analysis of related structures provides insight into the expected chemical shifts. For example, in propan-2-amine, the protons on the carbon adjacent to the amine group appear at a specific chemical shift, and their integration corresponds to the number of protons. docbrown.info In N-methylcyclohexylamine, the carbons next to the amine nitrogen are deshielded and absorb about 20 ppm further downfield than in a similar alkane. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound This table is a representation of expected values based on general principles and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine H3 | ~6.5-7.0 | d | J = ~8 Hz |

| Pyridine H4 | ~7.5-7.8 | t | J = ~8 Hz |

| Pyridine H5 | ~7.0-7.3 | d | J = ~8 Hz |

| Phenyl H2' | ~7.6-7.9 | m | |

| Phenyl H4' | ~7.2-7.5 | m | |

| Phenyl H5' | ~7.4-7.7 | m | |

| Phenyl H6' | ~7.6-7.9 | m | |

| NH₂ | ~4.0-5.5 | br s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₁H₉FN₂), HRMS would provide an experimental mass measurement with high accuracy.

The calculated exact mass of this compound is 188.0750 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value, often within a few parts per million (ppm). This high level of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, HRMS has been successfully used to confirm the exact mass of various nitrogen-containing heterocyclic compounds and fluorinated polymers. acs.orgnih.govnih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. The fragmentation of related prazoles, for example, often involves cleavage near the linker between the two aromatic rings. mdpi.com For this compound, fragmentation would likely involve the C-C bond between the pyridine and phenyl rings, as well as potential losses of small molecules like HCN or NH₃.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 189.0828 | Value to be determined experimentally |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show key absorptions:

N-H Stretching: Primary amines typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations of the NH₂ group. libretexts.orgorgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-F Stretching: A strong absorption band corresponding to the C-F stretch is anticipated in the region of 1000-1300 cm⁻¹.

Aromatic C=C and C=N Stretching: These vibrations will appear in the 1400-1600 cm⁻¹ region.

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com

Studies on similar molecules like 2-amino-5-bromopyridine (B118841) have used FTIR and Raman spectroscopy to assign vibrational modes based on normal coordinate analysis. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* and n → π* transitions within the conjugated aromatic system. researchgate.net The position and intensity of these bands are influenced by the solvent polarity. For example, the UV-Vis spectra of some furopyridine derivatives show characteristic absorption bands between 250 and 390 nm. researchgate.net The study of various aminopyridines has shown that substitutions on the aromatic rings can cause shifts in the absorption and emission wavelengths. nih.gov For pyridine itself, the UV/Visible spectrum is well-documented. nist.gov

Table 3: Key IR and UV-Vis Data for this compound This table presents expected values based on typical ranges for the functional groups.

| Spectroscopic Technique | Feature | Expected Range/Value |

|---|---|---|

| IR | N-H Stretch (asymmetric) | 3400-3500 cm⁻¹ |

| IR | N-H Stretch (symmetric) | 3300-3400 cm⁻¹ |

| IR | N-H Bend | 1580-1650 cm⁻¹ |

| IR | Aromatic C=C/C=N Stretch | 1400-1600 cm⁻¹ |

| IR | C-N Stretch | 1250-1335 cm⁻¹ |

| IR | C-F Stretch | 1000-1300 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~250-350 nm |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For an achiral molecule like this compound, this technique would determine its conformation and packing in the crystal lattice.

It is expected that in the crystal structure of this compound, the two aromatic rings will be twisted relative to each other to minimize steric hindrance. The packing will likely be dominated by hydrogen bonds involving the amino group as a donor and the pyridine nitrogen as an acceptor, potentially forming dimers or chains. C-H···F and π–π stacking interactions may also play a role in stabilizing the crystal structure. nih.gov

Table 4: Expected Crystallographic Parameters for this compound This table is a hypothetical representation based on data from analogous structures.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π–π stacking, C-H···F interactions |

| Dihedral Angle (Pyridine-Phenyl) | 20-50° |

Computational and Theoretical Chemistry Approaches in Studying 6 3 Fluorophenyl Pyridin 2 Amine

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(3-Fluorophenyl)pyridin-2-amine, these analyses can predict its reactivity and the nature of its interactions with other molecules.

Frontier Molecular Orbital Theory (FMOT) is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom within the pyridine (B92270) ring. The LUMO, conversely, is likely to be distributed over the phenyl ring, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Phenylpyridine Derivatives

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Phenylpyridines | -5.5 to -6.5 | -1.0 to -2.0 | 3.5 to 5.5 |

| Fluorinated Phenylpyridines | -5.7 to -6.8 | -1.2 to -2.3 | 3.5 to 5.5 |

| Aminopyridines | -5.0 to -6.0 | -0.8 to -1.8 | 3.2 to 5.2 |

Note: The values presented in this table are representative and intended to illustrate the general ranges for these classes of compounds. Actual values for this compound would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as primary sites for electrophilic attack and hydrogen bond acceptance. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential, making them likely sites for nucleophilic attack and hydrogen bond donation.

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their binding to biological targets. For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for the molecule's binding to protein targets.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophilic site. This type of interaction is increasingly recognized for its importance in drug-receptor binding.

π-π Stacking: The pyridine and phenyl rings can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and stability. For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when bound to a protein.

In Silico Prediction of Biological Interactions: Molecular Docking and Scoring Functions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates. For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction.

The process involves placing the ligand in the binding site of the protein in various orientations and conformations and then using a scoring function to estimate the binding affinity for each pose. A higher score typically indicates a more favorable binding interaction. The results of docking studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Table 2: Representative Docking Scores for Small Molecule Inhibitors

| Target Class | Typical Docking Score Range (kcal/mol) |

| Kinases | -7.0 to -12.0 |

| G-protein-coupled receptors (GPCRs) | -6.0 to -11.0 |

| Proteases | -6.5 to -11.5 |

Note: These scores are representative and the actual docking score for this compound would depend on the specific protein target and the docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a series of aminopyridine derivatives, including this compound, a QSAR model could be built to understand the structural features that are important for a particular biological activity. nih.govresearchgate.nettandfonline.com

QSAR models are typically expressed as a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the biological activity. A statistically significant QSAR model can be a valuable tool for designing more potent and selective compounds. tandfonline.com

Ligand efficiency (LE) metrics are used to assess the "quality" of a ligand by normalizing its binding affinity for its size. This helps in identifying smaller, more efficient lead compounds during the drug discovery process. Common LE metrics include:

Ligand Efficiency (LE): LE = - (RT ln K_i) / N where K_i is the binding affinity and N is the number of non-hydrogen atoms.

Binding Efficiency Index (BEI): BEI = pK_i / MW where MW is the molecular weight.

These metrics would be valuable in evaluating the potential of this compound as a lead compound in a drug discovery project.

In Vitro Biological Activity and Mechanistic Pharmacology of 6 3 Fluorophenyl Pyridin 2 Amine Derivatives

Role as a Lead Compound in Preclinical Drug Discovery Efforts

The 6-(3-fluorophenyl)pyridin-2-amine scaffold has emerged as a valuable lead structure in preclinical drug discovery, particularly for the development of targeted therapies. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyridine (B92270) ring is a common feature in many significant compounds and is utilized to enhance the solubility and bioavailability of less soluble chemicals. researchgate.net

The versatility of the pyridine nucleus and its derivatives makes them highly sought-after in the pharmaceutical industry for synthesizing new drugs with potent therapeutic characteristics. researchgate.net Natural products containing scaffolds like pyridoacridine are often considered lead compounds for discovering potent therapeutic agents. researchgate.net Similarly, synthetic derivatives of this compound have demonstrated a wide array of pharmacological activities, establishing them as crucial leads in modern medicinal chemistry.

One of the most prominent examples of a drug developed from a related structural class is Crizotinib. nih.gov Although not a direct derivative, its structure incorporates the critical 2-aminopyridine (B139424) moiety, highlighting the importance of this chemical group for potent biological activity. Crizotinib is a powerful inhibitor of anaplastic lymphoma kinase (ALK) and c-Met tyrosine kinases, and its development underscores the therapeutic potential of this class of compounds in oncology. nih.gov The 2-aminopyridine group is essential for its mechanism of action, forming key hydrogen bonds within the kinase domain of its targets. nih.gov The success of Crizotinib has spurred further investigation into related pyridine derivatives as lead compounds for developing novel kinase inhibitors and other therapeutic agents. mdpi.commdpi.com

Investigation of Biological Pathway Modulation (In Vitro Models)

Derivatives of the this compound scaffold have been shown to modulate various biological pathways in in vitro models, demonstrating their potential as therapeutic agents for a range of diseases.

In the context of cancer, these compounds have been found to interfere with critical signaling pathways that drive tumor growth and survival. For instance, certain triazolopyridine derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway. nih.gov The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, apoptosis, and metabolism, and its dysregulation is a common feature in many cancers. mdpi.com By inhibiting key kinases in this pathway, these compounds can effectively suppress cancer cell growth.

Furthermore, studies have shown that some pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov Mechanistic studies have revealed that this pro-apoptotic activity can be mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of cellular stress pathways. nih.gov

Beyond cancer, derivatives of this scaffold have also demonstrated anti-inflammatory properties. Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in vitro. nih.gov NO is a key signaling molecule in the inflammatory process, and its overproduction can contribute to chronic inflammatory diseases. The ability of these compounds to suppress NO production suggests their potential as a novel class of anti-inflammatory agents. nih.gov

Enzyme Inhibition Profiles (In Vitro Studies)

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors.

Kinase Family Inhibition (e.g., ALK, c-Met)

A significant area of research has focused on the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. Derivatives of 2-aminopyridine have shown remarkable efficacy as kinase inhibitors.

ALK and c-Met Inhibition: The most notable success story is Crizotinib, a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the catalytic activity of anaplastic lymphoma kinase (ALK) and c-Met kinases. nih.gov The 2-aminopyridine moiety of Crizotinib is crucial for its inhibitory activity, as it forms hydrogen bonds with key amino acid residues (Glu-1197 and Met-1199 in ALK; Pro-1158 and Met-1160 in c-Met) in the ATP-binding pocket of these kinases. nih.govnih.gov This interaction blocks the binding of ATP and prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive tumor growth. nih.gov Docking studies have confirmed that modification of this 2-aminopyridinyl functional group significantly reduces the kinase-inhibitory potential. nih.gov

Other Kinase Targets: Beyond ALK and c-Met, derivatives of this chemical family have been found to inhibit other kinases. For example, certain pyrazole-based derivatives have shown inhibitory activity against p38 MAP kinase, another important target in inflammation and cancer. capes.gov.br Additionally, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivatives (e.g., Crizotinib) | ALK, c-Met | Potent, ATP-competitive inhibition. The 2-aminopyridine group is essential for binding to the kinase domain. | nih.govnih.gov |

| Pyrrolopyridine Derivatives | p38 MAP Kinase | Identified as potent and selective inhibitors. | capes.gov.br |

| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | Showed promising inhibition with IC50 values in the nanomolar range. | nih.gov |

Other Enzymatic Targets and Mechanism of Action Studies

The therapeutic potential of this compound derivatives extends beyond kinase inhibition. Studies have identified other enzymatic targets for this class of compounds. For example, a series of 4-(aryloxy)-2-butynamines, which are structurally related substrate analogues, have been shown to be potent inhibitors of copper amine oxidases (CuAOs). nih.gov Structural and inhibition studies support the feasibility of designing selective mechanism-based inhibitors for this enzyme family. nih.gov

Receptor Binding and Allosteric Modulation (In Vitro Assays)

In addition to direct enzyme inhibition, derivatives of this compound can exert their biological effects through receptor binding and modulation.

Toll-like Receptor (TLR) Agonism and Immune Response Modulation

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. medchemexpress.com Activation of TLRs triggers an immune response, making TLR agonists valuable as vaccine adjuvants and for cancer immunotherapy. nih.gov

Several studies have identified pyridine-containing compounds as TLR agonists. For instance, certain dihydropyridine-quinolone carboxamides have been identified as TLR2 agonists, inducing the production of chemokines and cytokines in a TLR2-dependent manner. nih.gov Furthermore, some furo[2,3-c]pyridine (B168854) derivatives have been found to be specific agonists of human TLR8. researchgate.net The activation of these receptors by small molecule agonists can initiate and enhance both innate and adaptive immune responses, highlighting another avenue for the therapeutic application of pyridine derivatives. nih.govresearchgate.net

| Compound Class | Target TLR | Effect | Reference |

|---|---|---|---|

| Dihydropyridine-quinolone carboxamides | TLR2 | Agonist activity, leading to chemokine and cytokine induction. | nih.gov |

| Furo[2,3-c]pyridines | TLR8 | Specific agonism of human TLR8, leading to NF-κB signaling. | researchgate.net |

Beyond TLRs, analogues have also been developed to target other receptors, such as the P2Y12 receptor, which is a promising molecular biomarker for microglia activity in the central nervous system. acs.org

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

No published studies were identified that specifically investigate the binding affinity or modulatory effects of this compound or its derivatives on neuronal nicotinic acetylcholine receptors.

GABA-A and Serotonin (B10506) Receptor Systems

There is no available research detailing the in vitro interactions of this compound or its derivatives with GABA-A or serotonin receptor systems.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biological Potency

A detailed SAR or SPR analysis for this compound derivatives is not available in the scientific literature. Such studies are crucial for understanding how structural modifications to the molecule would impact its biological activity and physicochemical properties, but this information has not been publicly reported for this specific chemical series.

In Vitro Cellular Assays for Functional Response and Target Engagement

No data from in vitro cellular assays that would confirm the functional response or target engagement of this compound or its derivatives could be located. These assays are essential for determining the cellular effects of a compound and confirming its mechanism of action at a specific biological target.

Diverse Applications of 6 3 Fluorophenyl Pyridin 2 Amine in Chemical and Material Sciences

Development in Advanced Materials Science

The integration of fluorinated pyridine (B92270) structures into larger molecular systems is a key strategy for creating advanced materials with tailored properties. These materials are finding applications in fields ranging from polymer science to cutting-edge electronics. The presence of the 6-(3-fluorophenyl)pyridin-2-amine motif can significantly influence the electrochemical and photophysical characteristics of the final material.

Polymer Chemistry and Specific Property Integration

The aminopyridine structure is a valuable component in polymer science, not only as a monomer but also as a functional additive. Derivatives of aminopyridines are utilized as fluorescent molecular sensors to monitor polymerization processes in real-time. nih.gov For instance, compounds based on the 2-amino-pyridine core have been shown to be effective probes for tracking the progress of photopolymerization. nih.gov Their fluorescence emission is sensitive to changes in the local microenvironment, such as viscosity, which alters during monomer-to-polymer conversion. nih.gov This allows for precise monitoring of the reaction kinetics. The facile synthesis of these aminopyridine derivatives makes them attractive candidates for industrial polymer applications. nih.gov Furthermore, pyridine-containing units can be incorporated into magnetic porous organic polymers, which can then act as catalysts for synthesizing other complex pyridine hybrids. rsc.org

Electronic and Coating Applications

In the field of electronics, pyridine derivatives are crucial for the development of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, a related structure, has gained significant attention for its role in creating heavy-metal-free OLEDs that exhibit thermally activated delayed fluorescence (TADF). nih.gov This property is vital for achieving high efficiency in next-generation displays and lighting.

Pyridine-based compounds are designed to function as specific charge-transporting or emitting layers within the OLED device architecture. For example, pyrene-pyridine integrated systems have been developed as hole-transporting materials (HTMs). nih.gov These materials possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around -5.6 eV) that align well with standard electrode materials like indium tin oxide (ITO), facilitating efficient hole injection. nih.gov The incorporation of different functional groups onto the pyridine ring allows for fine-tuning of the material's electro-optical properties, leading to devices with high luminance, excellent efficiency, and reduced performance roll-off at high brightness. nih.gov

Table 1: Properties of Pyridine Derivatives in OLED Applications

| Pyridine Derivative Class | Function in OLED | Key Properties | Reference |

|---|---|---|---|

| Pyrene-Appended Pyridines | Hole-Transporting Material (HTM) | Suitable HOMO energy levels (~5.6 eV) for efficient hole injection; high glass transition temperatures. | nih.gov |

| Pyridine-3,5-dicarbonitriles | TADF Emitter | Exhibit thermally activated delayed fluorescence (TADF) for high-efficiency, metal-free OLEDs. | nih.gov |

| Iridium(III) Complexes with Bipyridine Ligands | Phosphorescent Dopant (Emitter) | Produce blue phosphorescence for full-color displays. | rsc.org |

| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile Systems | Electron-Transporting Material | Good electron-injecting and transporting properties due to high ionization potentials. | nih.gov |

Design of Diagnostic Agents and Molecular Probes

The structural features of this compound make it a valuable scaffold for creating molecules used in diagnostics. The inherent fluorescence of some aminopyridine derivatives and the ability to modify the structure for specific biological targeting are key advantages.

Fluorescent Molecular Sensors for Process Monitoring

As mentioned in the context of polymer chemistry, aminopyridine derivatives can serve as highly sensitive fluorescent molecular sensors. nih.gov A study on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives demonstrated their superior performance in monitoring various types of photopolymerization, including free-radical and cationic processes, through Fluorescence Probe Technology (FPT). nih.gov These probes exhibit strong absorption in the near-UV range and emit fluorescence that changes in intensity and wavelength in response to the polymerization progress. nih.gov This dual functionality, acting as both a sensor and a co-initiator for polymerization, highlights the versatility of the aminopyridine core in advanced process monitoring. nih.gov

Table 2: Performance of Aminopyridine-based Fluorescent Sensors

| Sensor Type | Application | Performance Characteristic | Reference |

|---|---|---|---|

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Monitoring photopolymerization | Characterized by much higher sensitivity compared to commercially available probes. | nih.gov |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Cationic photopolymerization | Act as efficient long-wavelength co-initiators for diphenyliodonium (B167342) salt initiators. | nih.gov |

Enhanced Sensitivity and Specificity in Diagnostic Formulations

The development of highly specific diagnostic agents is critical for modern medicine. The modification of pyridine-based structures allows for the creation of probes that can selectively bind to biological targets. For instance, research into brain-permeable PET tracers for imaging the P2Y12 receptor, a biomarker for microglia activity in the brain, has utilized nicotinate-based structures. acs.org By optimizing the molecular structure, researchers developed a tracer with nanomolar affinity and high specificity for the target receptor, demonstrating a strong correlation between tracer uptake and receptor expression levels. acs.org This illustrates the principle that scaffolds related to this compound can be engineered to produce diagnostic agents with the high sensitivity and specificity required for preclinical and clinical evaluation. acs.org

Exploration in Agricultural Chemistry (e.g., Biocides, Herbicides)

The introduction of fluorine atoms and pyridine rings into organic molecules is a well-established strategy in the agrochemical industry to enhance biological activity and metabolic stability. nih.govjst.go.jpsemanticscholar.org Many modern pesticides and herbicides contain these structural motifs. nih.govjst.go.jp

Trifluoromethylpyridine (TFMP) derivatives, which are close structural analogs of fluorophenyl-pyridines, are widely used to protect crops from pests. nih.govsemanticscholar.org The insecticide Sulfoxaflor, for example, is based on a 6-(trifluoromethyl)pyridine structure and is effective against sap-feeding pests. researchoutreach.org The unique physicochemical properties imparted by the combination of fluorine and the pyridine moiety are thought to be responsible for their potent biological activities. jst.go.jpsemanticscholar.org

Beyond insecticidal activity, pyridine derivatives are also explored for other agricultural applications. Pyridine-3-carboxylic acid analogs have been reported to possess a wide range of biological activities, including herbicidal and fungicidal properties. nih.gov Recent studies have focused on synthesizing novel pyridine-3-carboxamide (B1143946) analogs that are effective against bacterial wilt in crucial crops like tomatoes, demonstrating the potential of the pyridine scaffold in creating new biocides to ensure food security. nih.gov

Table 3: Examples of Fluorinated Pyridine Derivatives in Agrochemicals

| Compound/Class | Agrochemical Type | Application/Target | Reference |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | An acetyl-CoA carboxylase (ACCase) inhibitor used against grass weeds. | nih.govjst.go.jp |

| Flonicamid | Insecticide | Contains a 4-trifluoromethyl-pyridine structure; effective against aphids. | researchoutreach.org |

| Sulfoxaflor | Insecticide | Based on a 6-(trifluoromethyl)pyridine structure; targets sap-feeding pests. | researchoutreach.org |

| Pyridine-3-carboxamide analogs | Bactericide | Designed to protect tomatoes against bacterial wilt caused by Ralstonia solanacearum. | nih.gov |

Compound Reference Table

Future Perspectives and Grand Challenges in 6 3 Fluorophenyl Pyridin 2 Amine Research

Synergistic Integration of Computational and Experimental Paradigms

The future of research on 6-(3-fluorophenyl)pyridin-2-amine will heavily rely on the tight integration of computational modeling and experimental validation. This synergistic approach is essential for accelerating the discovery process and deepening the understanding of how the molecule interacts with biological systems.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. nih.gov For instance, computational tools can model the binding of this compound derivatives to the active site of a target protein, such as thrombin, providing insights that guide the synthesis of more potent and selective inhibitors. nih.gov Furthermore, in silico tools can predict the absorption, distribution, metabolism, and excretion (ADMET) properties of new analogs, helping to identify candidates with better drug-like characteristics early in the development process. semanticscholar.org An important aspect is the use of electronic structure calculations to determine properties like the pKa of the amine group, which is crucial for its interaction with receptors in different physiological pH environments. nih.gov

These computational predictions must be validated through experimental work. The synthesis of the computationally designed molecules and their subsequent testing in biological assays provides the real-world data needed to refine the computational models. This iterative cycle of prediction, synthesis, and testing allows researchers to more efficiently explore the vast chemical space around the this compound core, ultimately leading to the development of optimized compounds with greater precision and efficacy.

Innovations in Derivatization for Tailored Pharmacological Profiles

The core structure of this compound is a versatile template for chemical modification, or derivatization, to create new molecules with tailored pharmacological profiles. Future innovations will focus on strategic modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

The presence of fluorine is a key feature, as fluorination is known to increase metabolic stability, bioavailability, and binding affinity. rsc.org The strategic placement of additional fluorine atoms or fluorine-containing groups like trifluoromethyl (CF3) on either the phenyl or pyridine (B92270) ring could significantly alter the molecule's electronic properties and how it interacts with target proteins. rsc.orgmiamioh.edu

The primary amine (-NH2) and the pyridine nitrogen are key sites for derivatization. Acylation, alkylation, or reaction with reagents like 4-iodobenzoyl chloride can introduce new functional groups. rsc.orgpsu.edu These modifications can change the molecule's size, polarity, and ability to form hydrogen bonds, which are critical for target engagement. For example, converting the amine to an amide can alter its solubility and metabolic stability. researchgate.net Such derivatization strategies are crucial for transforming a lead compound into a viable drug candidate. rsc.orgresearchgate.net

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Derivatization Strategy | Potential Impact on Pharmacological Profile | Supporting Rationale |

|---|---|---|---|

| Amino Group (-NH2) | Alkylation, Acylation | Modulation of solubility, metabolic stability, and hydrogen bonding capacity. | Amine derivatization is a common strategy to alter physicochemical properties and target interaction. psu.edu |

| Phenyl Ring | Introduction of additional substituents (e.g., -OH, -OCH3, -Cl) | Altering lipophilicity and electronic properties to enhance target binding affinity and selectivity. | Substituents on the phenyl ring can fine-tune the electronic nature of the molecule. evitachem.com |

| Pyridine Ring | N-oxide formation, introduction of alkyl or other functional groups | Improved anticoagulant activities and altered binding modes. nih.gov Can also be a site for halogenation or nitration. youtube.com | Functionalization of the pyridine ring can lead to improved biological activities. nih.govnih.gov |

| Fluorine Position | Relocation to other positions on the phenyl ring | Fine-tuning of pKa and metabolic stability to achieve selective binding in different pH environments. | Fluorine's position significantly impacts electronic properties and pKa. nih.gov |

Discovery of Unexplored Biological Targets and Therapeutic Modalities

While the 6-phenylpyridin-2-amine scaffold has been explored for certain activities, a grand challenge lies in identifying novel biological targets and therapeutic applications. The structural motifs present in the molecule suggest potential efficacy in a range of disease areas that remain largely unexplored for this specific compound.

Oncology: Phenyl-substituted pyridines and imidazo[1,2-a]pyridines have been identified as inhibitors of key signaling pathways in cancer, such as FLT3-ITD and BCR-ABL, which are implicated in leukemia. nih.gov The this compound scaffold could be investigated for its potential to inhibit protein kinases, which are common targets in cancer therapy. Related compounds have also shown potential as anticancer agents by inducing apoptosis in cancer cells.

Infectious Diseases: Aminopyridine derivatives have demonstrated antibacterial activity. semanticscholar.org Research could explore the potential of this compound and its analogs to combat bacterial infections, possibly by disrupting cell wall synthesis or other essential metabolic pathways.